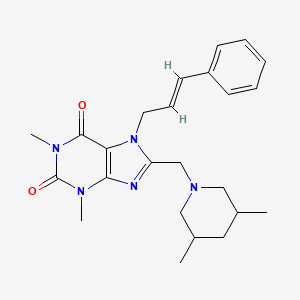

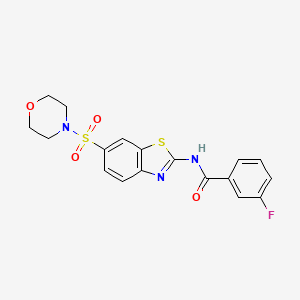

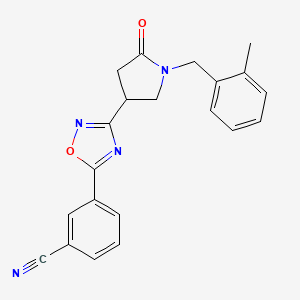

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide, also known as DTB or NSC-714598, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. It belongs to the class of thiol-containing compounds and has been shown to exhibit a variety of biological activities, including anti-cancer and anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Reductive Chemistry and Cytotoxicity

Research into the reductive chemistry of novel hypoxia-selective cytotoxins, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, reveals insights into the selective toxicity for hypoxic cells. This area of study demonstrates the potential of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide in cancer research, where its reductive transformation in hypoxic tumor cells could be explored for therapeutic applications (Palmer et al., 1995).

Directed Metalation and Annulation

The Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation present a versatile method for synthesizing complex molecules. This technique could be applied to synthesize derivatives of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide, potentially modifying its properties for specific scientific applications (Xu et al., 2018).

Molecular Structure and Intermolecular Interactions

The study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reactions, characterized by NMR, X-ray diffraction, and DFT calculations, showcases the importance of understanding the molecular geometry and electronic structure of benzamide derivatives. Such detailed molecular insights are crucial for tailoring the properties of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide for specific research applications (Karabulut et al., 2014).

Antibacterial and Cell Division Inhibition

The discovery that mutations within a cell division gene, ftsZ, in Bacillus subtilis can suppress the lethal effect of a benzamide derivative highlights the potential of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide in microbial research and antibiotic development. This suggests its utility in studying bacterial cell division mechanisms and developing new antimicrobial agents (Ohashi et al., 1999).

Selenoxanthones Synthesis

The synthesis of selenoxanthones through directed metalations in arylseleno benzamide derivatives illustrates the potential for creating novel compounds with unique properties. This methodology could be adapted for synthesizing seleno derivatives of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide, potentially exploring their applications in materials science or pharmacology (Brennan et al., 2003).

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4-diethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-3-20-13-6-5-11(9-14(13)21-4-2)15(17)16-12-7-8-22(18,19)10-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCHVUDVNRNLOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2377963.png)

![(E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2377969.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2377973.png)

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)

![N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377979.png)

![1-[2-(2-Imidazol-1-ylethoxy)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2377980.png)